1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone
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Overview
Description
The compound “1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone” is a heterocyclic compound . It belongs to the class of triazolopyrimidines, which have been widely studied due to their potent biological and pharmacological activities .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has attracted a great deal of attention due to their potent biological and pharmacological activities . For instance, a novel compound was synthesized by the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Scientific Research Applications
Antitumor Activities
A compound closely related to 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone has been synthesized and evaluated for its antitumor activities. This compound showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating potential applications in cancer research and therapy (Gomha, Muhammad, & Edrees, 2017).
Structural and Spectroscopic Analysis
Studies have been conducted on the structural and spectroscopic analysis of similar compounds. These analyses include NMR, IR, MS spectroscopic data, and X-ray analysis, providing a deeper understanding of the compound's structure and properties (Lipson et al., 2012).
Antiviral Properties
Research on derivatives of 1,2,4-triazolo[1,5-a]pyrimidines has revealed their potential as antiviral drugs. One such study focused on the electrochemical transformations of these compounds and their applications as promising antiviral drugs (Ivoilova et al., 2021).
Tuberculostatic Activity
Structural analogs of 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. This indicates their potential use in treating tuberculosis (Titova et al., 2019).
Antibacterial Activity
Some novel derivatives incorporating a similar compound structure have shown moderate effects against certain bacterial and fungal species, suggesting their use in developing new antibacterial agents (Abdel‐Aziz et al., 2008).
Crystal Structure and Antibacterial Activity
A novel derivative with a structure related to 1,2,4-triazolo[1,5-a]pyrimidines has been synthesized, and its crystal structure analyzed. This compound has also shown antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially inducing apoptosis within certain cell types .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been synthesized under microwave conditions , which could potentially influence their pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory effects on the growth of various cancer cell lines . These compounds have demonstrated superior cytotoxic activities against certain cell lines, indicating a high potency compared to standard antitumor drugs .
Action Environment
It’s worth noting that all cells were maintained at 37 °c in a humidified atmosphere with 5% co2 during in vitro antitumor activities , suggesting that these conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, the class of compounds it belongs to, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
It has been reported that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been observed to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been observed to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been observed to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-3-5-11(6-4-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQFXRJQJXMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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